molecular formula C20H28N4O3S2 B2845368 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone CAS No. 1060168-19-5

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

Cat. No.: B2845368
CAS No.: 1060168-19-5
M. Wt: 436.59
InChI Key: RRKHIWKLBFYPLY-UHFFFAOYSA-N
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Description

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a piperidine ring

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in mood regulation, sleep, appetite, and other physiological functions.

Mode of Action

Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect mood and other physiological functions.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation for drugs that comply with certain conditions related to their molecular properties.

Result of Action

Similar compounds have been found to have antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl bromide under basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable solvent like ethanol.

    Piperidine Ring Introduction: The piperidine ring is incorporated by reacting the intermediate with 1-(methylsulfonyl)piperidine under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the interactions of benzothiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone
  • (4-(4-Propylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone

Uniqueness

Compared to similar compounds, (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone has a unique ethyl group on the benzothiazole ring, which can influence its binding properties and biological activity. This subtle difference can lead to variations in pharmacokinetics and pharmacodynamics, making it a distinct candidate for further research.

Biological Activity

The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone is a complex organic molecule with significant potential for various biological activities. Its structural features, including the presence of piperazine and thiazole moieties, suggest a wide range of interactions with biological targets.

Structural Overview

This compound's molecular formula is C23H28N4O3S3C_{23}H_{28}N_{4}O_{3}S_{3} with a molecular weight of approximately 504.7 g/mol. The structure incorporates multiple functional groups that enhance its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Property Value
Molecular FormulaC₃₃H₂₈N₄O₃S₃
Molecular Weight504.7 g/mol
CAS Number922650-77-9

The biological activity of this compound is likely mediated through several mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, particularly D4 receptors, which are implicated in various neuropsychiatric disorders .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, suggesting potential efficacy against bacterial strains.
  • Anticancer Properties : Piperazine and related structures have demonstrated anticancer effects in various studies, indicating that this compound may inhibit tumor growth through multiple pathways.

Antimicrobial Activity

A study on thiazole derivatives indicated that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Effects

Research has shown that piperazine derivatives can effectively inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have displayed promising results in vitro against different cancer cell lines, indicating a need for further exploration of its anticancer potential .

Predictive Models

Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the possible biological activities of this compound based on its structural characteristics. This computational approach allows researchers to hypothesize about its interactions with various biological targets before conducting extensive laboratory studies.

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-3-15-6-4-8-17-18(15)21-20(28-17)23-12-10-22(11-13-23)19(25)16-7-5-9-24(14-16)29(2,26)27/h4,6,8,16H,3,5,7,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHIWKLBFYPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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